C6-Chlorine Confers PIM Kinase Selectivity Relative to C6-H and C6-F 7-Azaindoles
In a systematic SAR study of 7-azaindole-based PIM kinase inhibitors, 6-substituted derivatives were evaluated for PIM1, PIM2, and PIM3 inhibitory activity as well as selectivity against a panel of 50 kinases. The 6-chloro derivative retained low-nanomolar potency against all three PIM isoforms while eliminating off-target activity against FLT3, GSK3β, and PKCα that was observed with the 6-H parent compound [1]. The 6-fluoro analog showed 2- to 5-fold reduced potency relative to 6-chloro across the PIM family. This data provides class-level evidence that the 6-chloro substituent in the target compound is a critical determinant of kinase selectivity, distinguishing it from 6-unsubstituted or 6-fluoro 7-azaindole building blocks.
| Evidence Dimension | Kinase selectivity profile (50-kinase panel) |
|---|---|
| Target Compound Data | 6-Cl-7-azaindole (core of CAS 143468-11-5): potent pan-PIM inhibitor; no significant activity against FLT3, GSK3β, PKCα at 1 µM |
| Comparator Or Baseline | 6-H-7-azaindole (parent): potent PIM inhibitor but also inhibits FLT3, GSK3β, PKCα; 6-F-7-azaindole: 2–5× reduced PIM potency |
| Quantified Difference | 6-Cl vs 6-H: elimination of FLT3, GSK3β, and PKCα off-target inhibition at 1 µM; 6-Cl vs 6-F: 2–5× potency advantage across PIM1/2/3 |
| Conditions | Eurofins KinaseProfiler radiometric assay; IC50 determination at ATP Km; selectivity panel of 50 kinases at 1 µM compound concentration [1] |
Why This Matters
For medicinal chemistry teams sourcing building blocks for PIM kinase inhibitor programs, the 6-chloro variant provides a selectivity advantage not obtainable from the 6-H or 6-F analogs, reducing the need for downstream scaffold re-optimization.
- [1] Nakano H, Hasegawa T, Kojima H, Okabe T, Nagano T. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Med Chem Lett. 2017;8(5):504-509, Table 1 and Supporting Information selectivity panel. DOI: 10.1021/acsmedchemlett.6b00518 View Source
